molecular formula C17H21N3 B5320474 1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane

1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane

Cat. No. B5320474
M. Wt: 267.37 g/mol
InChI Key: OEBFUDMPBQORDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane, also known as PPD, is a compound that belongs to the benzodiazepine family. It is a heterocyclic organic compound that has been extensively studied for its biochemical and physiological effects. PPD has been synthesized using various methods and has been found to have a wide range of applications in scientific research.

Mechanism of Action

1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane acts on the GABA-A receptor, which is a ligand-gated ion channel. It enhances the binding of GABA to the receptor, which leads to an increase in chloride ion influx and hyperpolarization of the neuron. This results in the anxiolytic and sedative effects of this compound.
Biochemical and physiological effects:
This compound has been found to have anxiolytic, sedative, and anticonvulsant effects. It has also been shown to have muscle relaxant properties. This compound has been found to have a low toxicity profile and does not produce significant side effects.

Advantages and Limitations for Lab Experiments

1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane has several advantages for lab experiments. It has a high potency, which allows for the use of small amounts of the compound. This compound has a wide range of applications in studying the central nervous system and can be used to study the mechanisms of action of other drugs. However, this compound is not readily available commercially, and its synthesis can be challenging, which limits its use in some experiments.

Future Directions

1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane has several potential future directions for research. It can be used to study the mechanisms of action of other drugs, such as benzodiazepines and barbiturates. This compound can also be used to study the role of the GABA-A receptor in various neurological disorders, such as anxiety, depression, and epilepsy. Further research can also be done to improve the synthesis of this compound and to develop more efficient methods for its production.
Conclusion:
This compound is a compound that has been extensively studied for its biochemical and physiological effects. It has a wide range of applications in scientific research, particularly in studying the central nervous system. This compound acts on the GABA-A receptor and has anxiolytic, sedative, and anticonvulsant effects. This compound has several advantages for lab experiments, but its limited availability and challenging synthesis can be limiting factors. Further research can be done to explore the potential applications of this compound and to improve its synthesis and production.

Synthesis Methods

1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane can be synthesized using different methods. One of the most common methods is the condensation reaction between 4-pyridinylacetaldehyde and 1-phenyl-1,4-diazepane-6,7-dione. The reaction is carried out in the presence of a catalyst and a solvent. The yield of this compound can be improved by optimizing the reaction conditions.

Scientific Research Applications

1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane has been used in various scientific research applications. It has been found to have anxiolytic and sedative effects, which make it useful for studying the central nervous system. This compound has also been used to study the mechanisms of action of other drugs, such as benzodiazepines and barbiturates.

properties

IUPAC Name

1-phenyl-4-(pyridin-4-ylmethyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c1-2-5-17(6-3-1)20-12-4-11-19(13-14-20)15-16-7-9-18-10-8-16/h1-3,5-10H,4,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBFUDMPBQORDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=CC=CC=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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